molecular formula C12H16O4 B8648062 Ethyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

Ethyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

Cat. No.: B8648062
M. Wt: 224.25 g/mol
InChI Key: SFTYDROGLAWTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-hydroxyphenyl)-2-methoxypropanoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-2-methoxypropanoate

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)11(15-2)8-9-4-6-10(13)7-5-9/h4-7,11,13H,3,8H2,1-2H3

InChI Key

SFTYDROGLAWTKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-diazo-3-(4-hydroxyphenyl)propanoate (c.f. N. Takamura and T. Mizoguchi, Tetrahedron Lett. 1971, 4495) (8.8 g) in benzene (40 mL) was added over 30 minutes to a stirred, refluxing mixture of rhodium (II) acetate dimer (10 mg), methanol 7.9 mL) and benzene (50 mL). The mixture was heated at reflux for a further 30 minutes, then allowed to cool to room temperature overnight and washed with water (2×200 mL). The benzene solution was dried (MgSO4) and evaporated and the residual oil chromatographed twice on silica gel, firstly with 20% ethyl acetate in hexane as eluent and subsequently with 4% ethyl acetate in dichloromethane as eluent to afford the title compound as an oil.
Name
ethyl 2-diazo-3-(4-hydroxyphenyl)propanoate
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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